molecular formula C9H6N2OS2 B5591443 2-Mercapto-5-pyridin-3-ylmethylene-thiazol-4-one

2-Mercapto-5-pyridin-3-ylmethylene-thiazol-4-one

Cat. No.: B5591443
M. Wt: 222.3 g/mol
InChI Key: WCMBSDRTRVIVGG-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Mercapto-5-pyridin-3-ylmethylene-thiazol-4-one is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Mercapto-5-pyridin-3-ylmethylene-thiazol-4-one typically involves the reaction of thiosemicarbazide with α-haloketones under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring . The general reaction conditions include:

    Reagents: Thiosemicarbazide, α-haloketones

    Solvents: Ethanol or methanol

    Catalysts: Base such as sodium hydroxide or potassium hydroxide

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Mercapto-5-pyridin-3-ylmethylene-thiazol-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents

    Reduction: Hydrogen gas with a metal catalyst

    Substitution: Nucleophiles such as amines or thiols

Major Products

Scientific Research Applications

2-Mercapto-5-pyridin-3-ylmethylene-thiazol-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Mercapto-5-pyridin-3-ylmethylene-thiazol-4-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Mercapto-5-pyridin-3-ylmethylene-thiazol-4-one is unique due to its specific structure, which combines the thiazole ring with a pyridine moiety. This combination enhances its biological activity and makes it a valuable compound for various applications .

Properties

IUPAC Name

(5E)-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2OS2/c12-8-7(14-9(13)11-8)4-6-2-1-3-10-5-6/h1-5H,(H,11,12,13)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCMBSDRTRVIVGG-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=C2C(=O)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=C/2\C(=O)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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